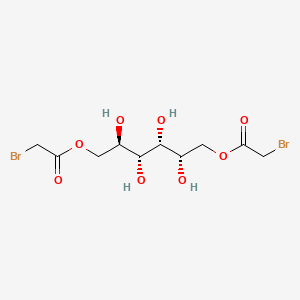
D-Glucitol 1,6-bis(bromoacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucitol 1,6-bis(bromoacetate):
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of D-Glucitol 1,6-bis(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: : Industrial production of D-Glucitol 1,6-bis(bromoacetate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: : D-Glucitol 1,6-bis(bromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester bonds in D-Glucitol 1,6-bis(bromoacetate) can be hydrolyzed to yield D-glucitol and bromoacetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide derivative.
Hydrolysis: The major products are D-glucitol and bromoacetic acid.
Scientific Research Applications
Chemistry: : D-Glucitol 1,6-bis(bromoacetate) is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: : In biological research, this compound is used to study enzyme-substrate interactions and as a potential inhibitor of certain enzymes due to its structural similarity to natural substrates .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of D-Glucitol 1,6-bis(bromoacetate) involves its interaction with specific molecular targets, such as enzymes. The bromoacetate groups can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development .
Comparison with Similar Compounds
Similar Compounds
D-Glucitol 1,6-bis(phosphate): Similar in structure but contains phosphate groups instead of bromoacetate groups.
D-Glucitol 1,6-bis(sulfate): Contains sulfate groups and is used in different chemical and biological applications.
Uniqueness: : D-Glucitol 1,6-bis(bromoacetate) is unique due to the presence of bromoacetate groups, which confer distinct reactivity and potential for covalent modification of biological targets. This makes it particularly useful in studies involving enzyme inhibition and as a precursor for the synthesis of more complex molecules .
Properties
CAS No. |
94199-87-8 |
|---|---|
Molecular Formula |
C10H16Br2O8 |
Molecular Weight |
424.04 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-6-(2-bromoacetyl)oxy-2,3,4,5-tetrahydroxyhexyl] 2-bromoacetate |
InChI |
InChI=1S/C10H16Br2O8/c11-1-7(15)19-3-5(13)9(17)10(18)6(14)4-20-8(16)2-12/h5-6,9-10,13-14,17-18H,1-4H2/t5-,6+,9-,10-/m1/s1 |
InChI Key |
LDSLASZUQAQSGH-MLTZYSBQSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)O)O)O)O)OC(=O)CBr |
Canonical SMILES |
C(C(C(C(C(COC(=O)CBr)O)O)O)O)OC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















